molecular formula C21H24N4O3 B14946726 N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide

Cat. No.: B14946726
M. Wt: 380.4 g/mol
InChI Key: JECGMAFZILSICY-XDJHFCHBSA-N
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Description

N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloroethanol to form 4-(2-hydroxyethyl)piperazine.

    Synthesis of the Enone Intermediate: The next step involves the condensation of 3-pyridinecarboxaldehyde with acetylacetone to form the enone intermediate.

    Coupling Reaction: The final step is the coupling of the enone intermediate with 4-(2-hydroxyethyl)piperazine and benzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in drug development.

Mechanism of Action

The mechanism of action of N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but docking studies have shown promising interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its potential as an anti-tubercular agent and its versatility in synthetic chemistry make it a compound of significant interest.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N4O3/c26-14-13-24-9-11-25(12-10-24)21(28)19(15-17-5-4-8-22-16-17)23-20(27)18-6-2-1-3-7-18/h1-8,15-16,26H,9-14H2,(H,23,27)/b19-15+

InChI Key

JECGMAFZILSICY-XDJHFCHBSA-N

Isomeric SMILES

C1CN(CCN1CCO)C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCO)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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